

Preclinical Pharmacology of Amdizalisib: An In-depth Technical Guide

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Compound of Interest

Compound Name: Amdizalisib

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Abstract

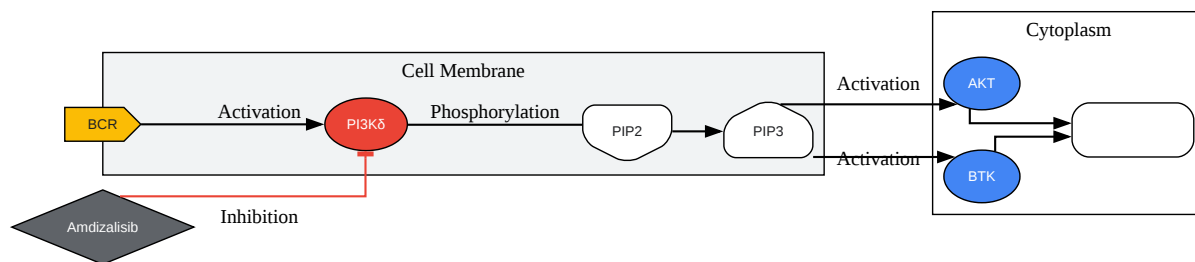
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). The PI3K δ signaling pathway is a crucial mediator in the survival and proliferation of malignant B-cells, making it a key therapeutic target in B-cell malignancies. Preclinical studies have demonstrated that **amdizalisib** exhibits a favorable pharmacokinetic and safety profile, coupled with potent anti-tumor activity in various B-cell lymphoma models. This technical guide provides a comprehensive overview of the preclinical pharmacology of **amdizalisib**, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways and workflows to support further research and development.

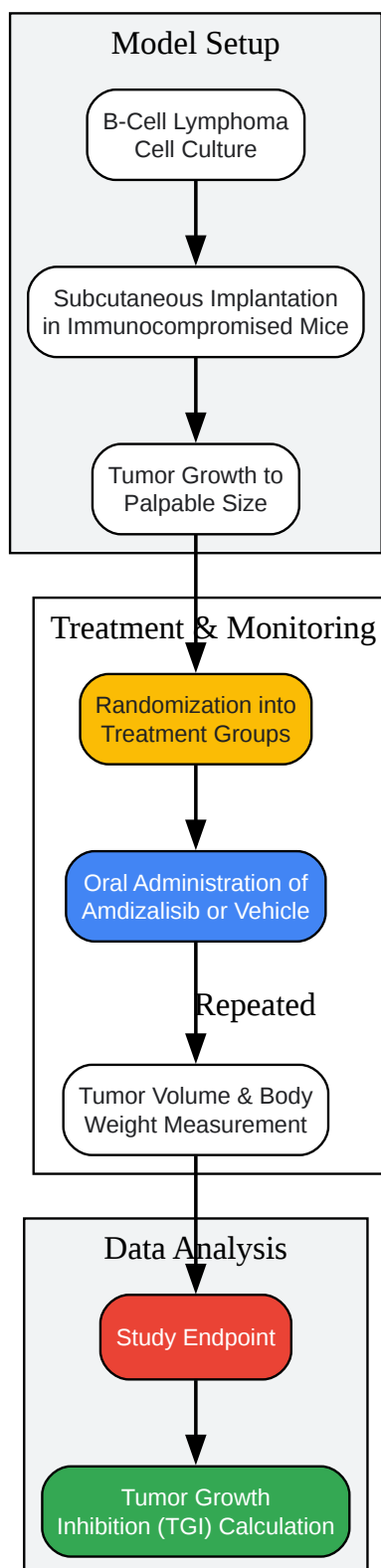
Mechanism of Action and Kinase Selectivity

Amdizalisib is an ATP-competitive inhibitor of PI3K δ , a key component of the B-cell receptor (BCR) signaling pathway.^[1] Aberrant activation of this pathway is a hallmark of many B-cell malignancies. By selectively inhibiting PI3K δ , **amdizalisib** effectively disrupts downstream signaling, leading to decreased proliferation and survival of malignant B-cells.

PI3K Signaling Pathway

The PI3K signaling cascade is initiated upon the activation of various cell surface receptors, including the BCR. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and BTK, which in turn regulate cellular processes like cell growth, proliferation, survival, and differentiation.





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References

- 1. aacr.org [aacr.org]
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